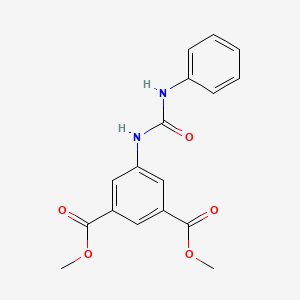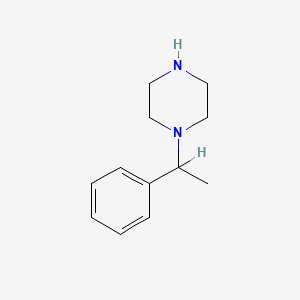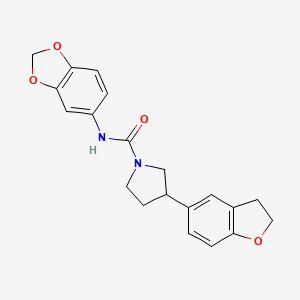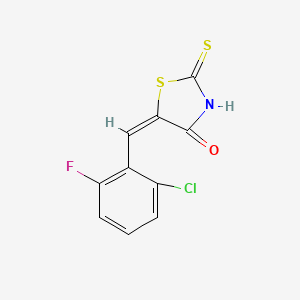
Methyl 3-(methoxycarbonyl)-5-((phenylamino)carbonylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals characterized by their complex molecular structure that involves a methoxycarbonyl group, a phenylamino group, and a benzoate moiety. These elements contribute to its unique physical and chemical properties.
Synthesis Analysis
The synthesis involves multiple steps, starting from basic chemical precursors to the target compound through reactions such as condensation and methoxycarbonylation. For example, the methoxycarbonylation of phenylethyne catalyzed by Pd complexes yields unsaturated esters or diesters, including structures similar to the compound , with high regioselectivity and activity (Núñez Magro et al., 2010).
Molecular Structure Analysis
X-ray diffraction analysis reveals detailed insights into the crystal and molecular structure, showing significant conjugations within the molecule's triazene moieties and indicating a complex arrangement of molecular fragments (Moser et al., 2005).
Chemical Reactions and Properties
This compound is involved in various chemical reactions, showcasing its versatility. For instance, it acts as a one-carbon radical equivalent in reactions, facilitating the introduction of acyl units via radical addition to olefins (Bagal et al., 2006). It's also a precursor in synthesizing heterocyclic systems, demonstrating the compound's reactivity and utility in organic synthesis (Selič et al., 1997).
Physical Properties Analysis
The physical properties, such as crystal packing and molecular conformation, are determined primarily by van der Waals interactions, as illustrated in its crystalline form analysis. The molecular conformations, including the arrangement of methoxycarbonyl and phenyl groups, play a significant role in its reactivity and interactions with other molecules (Moser et al., 2005).
Chemical Properties Analysis
The compound's chemical properties are influenced by its functional groups, leading to selective formation in reactions, such as the methoxycarbonylation of alkynes. This specificity is crucial for synthesizing targeted chemical structures with desired functionalities (Núñez Magro et al., 2010).
Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis :
- Ai et al. (2020) developed a protocol for the methoxycarbonylation of aryl chlorides, producing various methyl benzoates. This process is catalyzed by Pd/C and involves crucial parameters like LiOMe as the base and CO concentration (Ai, Franke, & Wu, 2020).
- Magro et al. (2010) studied the methoxycarbonylation of alkynes catalyzed by palladium complexes, resulting in the formation of unsaturated esters or α,ω-diesters through a cascade reaction (Magro et al., 2010).
- Matsuda (1973) researched the cobalt carbonyl-catalyzed hydromethoxycarbonylation of butadiene, leading to the production of methyl 3-pentenoate and dimethyl adipate (Matsuda, 1973).
Medicinal Chemistry and Bioactive Compounds :
- Ukrainets et al. (2014) discovered that methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate cyclizes in the presence of bases to form anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid (Ukrainets et al., 2014).
- Atta-ur-rahman et al. (1997) isolated methyl 2-[propanamide-2'-methoxycarbonyl] benzoate from Jolyna laminarioides, showing chymotrypsin inhibitory activity and antimicrobial properties against Escherichia coli and Shigella boydii (Atta-ur-rahman et al., 1997).
- Minegishi et al. (2015) found that methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) is a potent tubulin polymerization inhibitor with promising antiproliferative activity against human cancer cells (Minegishi et al., 2015).
Synthesis of Heterocyclic Systems :
- Selič et al. (1997) utilized methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate in the synthesis of heterocyclic systems like 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones (Selič, Grdadolnik, & Stanovnik, 1997).
Direcciones Futuras
Propiedades
IUPAC Name |
dimethyl 5-(phenylcarbamoylamino)benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-23-15(20)11-8-12(16(21)24-2)10-14(9-11)19-17(22)18-13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFBGPQIFHDFRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)NC2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(methoxycarbonyl)-5-((phenylamino)carbonylamino)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2491721.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea](/img/structure/B2491724.png)
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2491725.png)
![5-{[4-(Trifluoromethoxy)phenyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2491727.png)
![2-chloro-N-[2-(2,4-dichlorophenoxy)ethyl]acetamide](/img/structure/B2491728.png)
![2-[[5-Butan-2-ylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2491730.png)
![3-[Chloro(difluoro)methyl]-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2491732.png)

![N-(1-cyanocycloheptyl)-2-[(3,5-dichlorophenyl)amino]acetamide](/img/structure/B2491737.png)
![1-(1,3-Benzodioxol-5-yl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2491739.png)
![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2491740.png)
![N-(4-chlorophenyl)-3-{[(4-nitrobenzyl)oxy]imino}propanamide](/img/structure/B2491741.png)
